D-102 Dye

Descripción general

Descripción

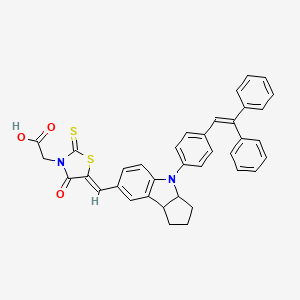

D-102 Dye is an indoline-based organic dye known for its high efficiency as a photosensitizer. It is commonly used in dye-sensitized solar cells (DSSCs) due to its strong absorption coefficient and high extinction coefficient compared to ruthenium dyes . The molecular formula of this compound is C37H30N2O3S2, and it has a molecular weight of 614.78 .

Métodos De Preparación

The synthesis of D-102 Dye involves multiple steps starting from suitable starting materials. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

D-102 Dye undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its performance in applications like DSSCs.

Substitution: Substitution reactions can introduce different functional groups, altering the dye’s properties and applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

D-102 dye belongs to the family of azo dyes, characterized by their vivid colors and versatility. The chemical structure of D-102 includes functional groups that contribute to its solubility and reactivity, making it suitable for various applications. The absorption spectrum of D-102 shows a peak at approximately 500 nm, indicating its potential for use in photonic applications .

Photovoltaic Devices

This compound has been investigated for its role in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently and convert it into electrical energy has been highlighted in several studies. For instance, when combined with materials like poly(3-hexylthiophene), D-102 enhances the overall efficiency of solar cells due to its favorable energy level alignment .

Biomedical Applications

The potential of this compound in biomedical research is significant. It has been utilized as a fluorescent marker in various imaging techniques. Studies have shown that D-102 can be used to stain biological tissues, allowing for enhanced visualization under fluorescence microscopy. This application is particularly useful in studying cellular processes and disease mechanisms.

Environmental Monitoring

This compound is also employed in environmental science for monitoring water quality. Its distinct color properties allow for the detection of pollutants in aquatic systems. Research indicates that D-102 can act as a tracer dye in hydrological studies, helping to track water movement and contamination sources.

Food Coloring Agent

In the food industry, this compound is used as an artificial coloring agent. Its vibrant hue makes it appealing for various food products, including beverages, candies, and baked goods. However, concerns regarding the health implications of synthetic dyes have led to increased scrutiny and regulation of their use.

Case Studies on Health Impacts

Research has indicated potential adverse effects associated with the consumption of artificial food colorants like D-102. A study highlighted that children consuming high levels of artificial colors exhibited behavioral changes . This has prompted calls for stricter regulations on the use of synthetic dyes in food products.

Regulatory Landscape

The regulatory environment surrounding artificial food colors is evolving. In response to health concerns, several countries have implemented measures to limit or ban certain synthetic dyes, including D-102. For instance, the European Union requires labeling on products containing artificial colors due to potential behavioral effects on children .

Coatings and Plastics

This compound is increasingly used in coatings and plastics due to its stability and colorfastness. Its incorporation into polymer matrices enhances aesthetic appeal while maintaining durability against environmental factors.

Case Study: Coating Performance

A comparative study evaluated the performance of coatings containing D-102 versus traditional pigments. Results indicated that coatings with D-102 exhibited superior UV resistance and color retention over time . This property makes it an attractive option for outdoor applications.

Tables

Mecanismo De Acción

The mechanism of action of D-102 Dye in DSSCs involves the absorption of light, which excites the dye molecules. The excited electrons are then transferred to the conduction band of a semiconductor, typically titanium dioxide, generating an electric current. The dye is regenerated by an electrolyte, completing the cycle . The molecular targets and pathways involved include the dye’s interaction with the semiconductor and the electrolyte, facilitating efficient electron transfer and regeneration.

Comparación Con Compuestos Similares

D-102 Dye is unique due to its high extinction coefficient and strong absorption properties, making it more efficient than many other dyes used in DSSCs. Similar compounds include:

D149 Dye: Another indoline-based dye with similar applications but different absorption characteristics.

N749 Black Dye: Known for its broad absorption spectrum, used in DSSCs for enhanced light harvesting.

D205 Dye: A ruthenium-based dye with high efficiency but higher cost compared to this compound.

This compound stands out due to its cost-effectiveness and high performance in various applications.

Actividad Biológica

D-102 dye, a synthetic dye often used in various applications, has garnered attention for its potential biological activities. This article explores the biological effects of this compound, including its antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.

Overview of this compound

D-102 is a synthetic dye primarily utilized in textile and food industries. Its chemical structure is characterized by specific chromophores that contribute to its vibrant color. The biological activity of this compound is of significant interest due to its implications in environmental health and safety.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogenic microorganisms.

- Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound had significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 75 |

This antimicrobial effect is attributed to the dye's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of this compound. Research has shown that D-102 can induce cytotoxic effects on mammalian cell lines.

- Case Study: Cytotoxic Effects on Human Cells

A study involving human fibroblast cells (HFF) revealed that exposure to this compound resulted in a dose-dependent increase in cell death, with an IC50 value of approximately 60 µg/mL after 24 hours of exposure.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 20 | 85 |

| 40 | 70 |

| 60 | 45 |

| 80 | 20 |

These findings suggest that while this compound may be effective against certain bacteria, it poses risks to human cells at higher concentrations.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Reactive Oxygen Species (ROS) Generation : this compound can generate ROS upon exposure to light, leading to oxidative stress in microbial cells.

- Membrane Disruption : The dye's interaction with lipid membranes can cause permeability changes, resulting in cell lysis.

- Inhibition of Key Enzymes : Molecular docking studies suggest that D-102 may inhibit essential bacterial enzymes involved in metabolism and cell wall synthesis.

Environmental Implications

The biological activities of this compound also raise concerns regarding its environmental impact. The degradation products of synthetic dyes can be toxic to aquatic life and may disrupt ecosystems.

Propiedades

IUPAC Name |

2-[(5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H30N2O3S2/c40-35(41)23-38-36(42)34(44-37(38)43)22-25-16-19-33-31(21-25)29-12-7-13-32(29)39(33)28-17-14-24(15-18-28)20-30(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,29,32H,7,12-13,23H2,(H,40,41)/b34-22- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMCROHUTRXETK-VQNDASPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728325 | |

| Record name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652145-28-3 | |

| Record name | [(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 652145-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.